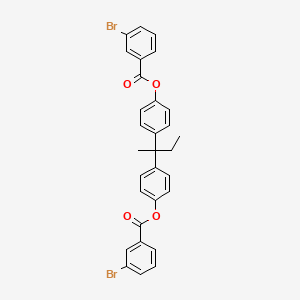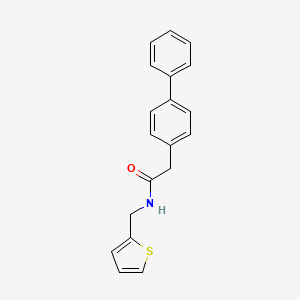![molecular formula C12H18N2O5S2 B5201985 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide CAS No. 55619-41-5](/img/structure/B5201985.png)
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide
描述
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide, also known as DMSO2, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer growth, and viral replication. Specifically, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression. By inhibiting these enzymes and proteins, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide is able to exert its anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects
In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-fibrotic properties, which could make it useful in the treatment of fibrotic diseases such as pulmonary fibrosis. Additionally, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the major advantages of using 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide in lab experiments is its versatility. This compound has been shown to have a wide range of biological effects, which makes it useful for studying a variety of different diseases and conditions. Additionally, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to be relatively safe and well-tolerated in animal studies, which makes it a promising candidate for further research.
However, there are also some limitations to using 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, while 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to be relatively safe in animal studies, further research is needed to determine its safety and efficacy in humans.
未来方向
There are a number of future directions for research on 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide. One potential area of research is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide and to identify specific targets for its effects. This could lead to the development of more targeted and effective therapies for a variety of different diseases and conditions. Finally, more research is needed to determine the safety and efficacy of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide in humans, which could pave the way for clinical trials and the development of new treatments.
合成方法
The synthesis of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine in the presence of sodium carbonate. The resulting intermediate is then reacted with dimethyl sulfoxide to yield the final product. This method has been well-established in the literature and has been used in numerous studies to produce high-quality 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide for research purposes.
科学研究应用
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. It has also been shown to have anti-viral properties, which could make it a useful tool in the fight against viral infections.
属性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-9-7-14(8-10(2)19-9)21(17,18)12-5-3-11(4-6-12)20(13,15)16/h3-6,9-10H,7-8H2,1-2H3,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHLKDJRXNWNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387293 | |
| Record name | STK380091 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide | |
CAS RN |
55619-41-5 | |
| Record name | STK380091 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)



![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)
